molecular formula C7H14N2O B1653189 5-Amino-1,5-dimethylpiperidin-2-one CAS No. 1784607-36-8

5-Amino-1,5-dimethylpiperidin-2-one

Cat. No.: B1653189
CAS No.: 1784607-36-8
M. Wt: 142.20
InChI Key: BCFUUTYDFXJFLO-UHFFFAOYSA-N
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Description

5-Amino-1,5-dimethylpiperidin-2-one is a piperidinone derivative characterized by an amino group and two methyl substituents at positions 1 and 5 of the six-membered ring. This compound is primarily utilized as a building block in organic and medicinal chemistry, enabling the synthesis of complex molecules through its reactive amino and ketone functionalities. It is commercially available as a dihydrochloride salt, reflecting its stability and suitability for research applications .

Properties

IUPAC Name

5-amino-1,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(8)4-3-6(10)9(2)5-7/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFUUTYDFXJFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287703
Record name 2-Piperidinone, 5-amino-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784607-36-8
Record name 2-Piperidinone, 5-amino-1,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784607-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 5-amino-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,5-dimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediamine with a suitable carbonyl compound, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,5-dimethylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted piperidines .

Scientific Research Applications

5-Amino-1,5-dimethylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,5-dimethylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparison

The compound’s structural analogs include 5-amino-1,3-oxazole sulfonamides and 1H-1,2,3-Triazol-4-ylmethanamine dihydrochloride, both of which share amino groups but differ in core heterocyclic frameworks:

Compound Core Structure Key Functional Groups
5-Amino-1,5-dimethylpiperidin-2-one Piperidinone Amino, dimethyl, ketone
5-Amino-1,3-oxazole sulfonamides Oxazole Amino, sulfonamide, cyano (in precursors)
1H-1,2,3-Triazol-4-ylmethanamine Triazole Aminomethyl, triazole ring

The piperidinone’s saturated ring system contrasts with the aromatic oxazole and triazole cores, influencing electronic properties and reactivity.

Commercial Availability and Pricing

Compound (Dihydrochloride Salt) 50 mg Price 500 mg Price
This compound 741.00 € 2,208.00 €
1H-1,2,3-Triazol-4-ylmethanamine 736.00 € 2,178.00 €

Both compounds are premium-priced, with marginal cost differences likely reflecting synthetic complexity or market demand .

Research Findings and Implications

  • Oxazole sulfonamides demonstrate scalable synthesis methods, enabling biological evaluations (e.g., antimicrobial or enzyme inhibition) due to their sulfonamide moiety .
  • Piperidinone and triazole derivatives are prioritized as modular building blocks, though their specific applications in drug discovery remain inferred rather than explicitly documented .

Biological Activity

5-Amino-1,5-dimethylpiperidin-2-one is a piperidine derivative notable for its unique molecular structure, which includes an amino group and two methyl groups on the piperidine ring. This compound, with the molecular formula C7H14N2O, has attracted attention in various fields, particularly in medicinal chemistry and organic synthesis. The biological activity of this compound is primarily linked to its structural similarities with other biologically active compounds, leading to potential pharmacological effects.

Chemical Structure and Properties

The compound's distinctive features include:

  • Amino Group : Contributes to its reactivity and potential interactions with biological targets.
  • Methyl Groups : Influence the steric properties and solubility of the compound.
  • Carbonyl Group : Enhances its reactivity in chemical transformations.

This compound interacts with various molecular targets, acting as an enzyme inhibitor or modulator. Its ability to bind to active sites of enzymes allows it to influence biochemical pathways significantly. This interaction can lead to diverse biological effects, particularly in neurotransmitter systems involving serotonin and dopamine pathways.

Biological Activity and Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Neurotransmitter Interaction : The compound's structural similarity to known neurotransmitter modulators suggests potential effects on central nervous system pathways. Studies have shown that piperidine derivatives often interact with neurotransmitter receptors, which could imply similar mechanisms for this compound.
  • Enzyme Modulation : It has been employed in studies investigating enzyme mechanisms and protein interactions, indicating its role in biochemical research.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, a comparison with other related compounds is essential:

CompoundStructure FeaturesUnique Properties
2,6-DimethylpiperidineTwo methyl groups on different positionsExhibits different reactivity patterns
PiperidineBasic structure without substitutionsServes as a parent compound for many derivatives
3-Amino-1-methylpiperidin-2-oneAmino group at position 3Potentially different biological activities

This table highlights how the unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can modulate enzyme activity significantly. For example, it has been used as a ligand in binding studies to explore interactions with specific enzymes involved in metabolic pathways .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that it may influence neurochemical pathways relevant to mood regulation and cognitive functions .
  • Therapeutic Applications : The compound is being investigated as a precursor for drug development targeting various conditions, including neurodegenerative diseases and psychiatric disorders due to its potential ability to cross the blood-brain barrier effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,5-dimethylpiperidin-2-one
Reactant of Route 2
5-Amino-1,5-dimethylpiperidin-2-one

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